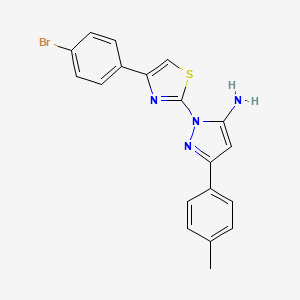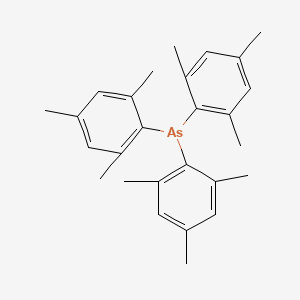![molecular formula C17H16N2O3 B14173100 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 879451-50-0](/img/structure/B14173100.png)
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenylacetic acid, followed by a condensation reaction with indole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted indoles.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Propiedades
Número CAS |
879451-50-0 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C17H16N2O3/c1-22-17-9-5-3-7-13(17)15(11-19(20)21)14-10-18-16-8-4-2-6-12(14)16/h2-10,15,18H,11H2,1H3 |
Clave InChI |
KKSZVUGVKVEOAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Solubilidad |
9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14173052.png)



![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)



